molecular formula C22H14F3NO2S2 B11697354 (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one

Cat. No.: B11697354
M. Wt: 445.5 g/mol
InChI Key: QBJFOTYNKBEBLF-XDHOZWIPSA-N
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Description

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone core, a benzyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-benzyl-2-thioxo-5-(phenylmethylene)-1,3-thiazolidin-4-one: Lacks the trifluoromethyl group, which may result in different binding properties and biological activities.

    (5E)-3-benzyl-2-thioxo-5-(furylmethylene)-1,3-thiazolidin-4-one: Contains a furan ring but lacks the trifluoromethyl-substituted phenyl group, potentially affecting its chemical reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H14F3NO2S2

Molecular Weight

445.5 g/mol

IUPAC Name

(5E)-3-benzyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H14F3NO2S2/c23-22(24,25)16-8-4-7-15(11-16)18-10-9-17(28-18)12-19-20(27)26(21(29)30-19)13-14-5-2-1-3-6-14/h1-12H,13H2/b19-12+

InChI Key

QBJFOTYNKBEBLF-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S

Origin of Product

United States

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